molecular formula CH9N3O3S B14601381 Methanesulfonic acid--triazane (1/1) CAS No. 61017-19-4

Methanesulfonic acid--triazane (1/1)

Cat. No.: B14601381
CAS No.: 61017-19-4
M. Wt: 143.17 g/mol
InChI Key: DEPUHAPOQFWYST-UHFFFAOYSA-N
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Description

Methanesulfonic acid (MSA; CH₃SO₃H) is a strong organic sulfonic acid with a pKa of −1.9, comparable to mineral acids like sulfuric acid (H₂SO₄) . Its structural simplicity, high solubility in water, and environmental biodegradability make it a promising candidate in hydrometallurgy, electroplating, and polymer chemistry. The compound “Methanesulfonic acid–triazane (1/1)” refers to a stoichiometric adduct where MSA interacts with triazane (NH₂NHNH₂), a nitrogen-containing heterocycle.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Methanesulfonic Acid vs. Sulfuric Acid
Property Methanesulfonic Acid (MSA) Sulfuric Acid (H₂SO₄) Reference
Acidity (pKa) −1.9 −3.0 (first dissociation)
Salt Solubility High (e.g., Pb(CH₃SO₃)₂: >500 g/L) Low (e.g., PbSO₄: 0.004 g/L)
Environmental Impact Biodegradable, REACH-compliant Non-biodegradable, scaling issues
Thermal Stability Stable up to 180°C (no decomposition) Decomposes above 340°C
Electrowinning Oxygen anode, no toxic byproducts Oxygen anode, sulfate sludge

Key Findings :

  • MSA’s methanesulfonate salts exhibit significantly higher aqueous solubility than sulfates, enabling efficient metal recovery (e.g., lead) without gypsum scaling .
  • MSA is less corrosive than H₂SO₄, reducing material compatibility challenges in industrial processes .
2.2 Methanesulfonic Acid–Triazane vs. Triazole–Sulfonate Derivatives

Triazane (NH₂NHNH₂) and triazole derivatives are nitrogen-rich compounds often paired with sulfonic acids for catalytic or supramolecular applications. A structurally analogous system, 1H-1,2,4-Triazol-4-ium (3,4-dichlorophenyl)methanesulfonate (), highlights the following:

  • Hydrogen Bonding : The triazole–sulfonate interaction forms 1D chains via N–H⋯O bonds, enhancing stability in crystalline phases .
  • Acidity : MSA’s strong acidity (pKa −1.9) facilitates proton transfer in triazole-based systems, unlike weaker organic acids (e.g., acetic acid, pKa 4.76) .
  • Applications : Triazole–sulfonate hybrids are explored in fuel cell membranes (proton conduction) and medicinal chemistry, whereas MSA–triazane adducts may find use in catalysis or ionic liquids .
2.3 Comparison with Chloride and Nitrate Systems
Parameter MSA-Based Systems Chloride Systems (HCl) Nitrate Systems (HNO₃)
Metal Solubility High (e.g., Pb²⁺, Cu²⁺) Moderate (PbCl₂: 10.8 g/L) Very High (e.g., Pb(NO₃)₂)
Byproduct Risks No toxic gases (O₂ evolution) Cl₂ gas at anode NOx gases, nitrate reduction
Environmental Compliance REACH-compliant HCl: Corrosive, regulated HNO₃: Oxidizer, regulated

Properties

CAS No.

61017-19-4

Molecular Formula

CH9N3O3S

Molecular Weight

143.17 g/mol

IUPAC Name

methanesulfonic acid;triazane

InChI

InChI=1S/CH4O3S.H5N3/c1-5(2,3)4;1-3-2/h1H3,(H,2,3,4);3H,1-2H2

InChI Key

DEPUHAPOQFWYST-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.NNN

Origin of Product

United States

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